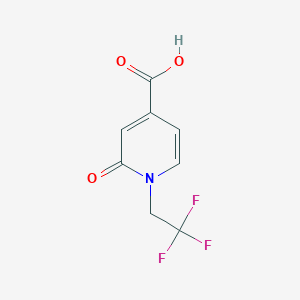

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid

Übersicht

Beschreibung

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid, also known as TFEDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyridine, which is a heterocyclic organic compound that is widely used in the synthesis of drugs and other biologically active molecules. TFEDPA is a highly versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a specific and efficient manner.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis and Characterization of 2-Oxo-1,2-Dihydropyridine-1-Acetic Acid Zhao Jing-gui synthesized a novel compound related to 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid, specifically 2-oxo-1,2-dihydropyridine-1-acetic acid. It was synthesized from 2-hydroxypyridine and chloroacetic acid, leading to a structure that exists as a ketonic configuration without a betaine. Intermolecular hydrogen bonds form a one-dimensional folded chain structure, indicating potential utility in various chemical processes (Zhao, 2005).

Chemical Synthesis Methods

One-Pot Synthesis of Derivatives Dyachenko et al. performed one-pot condensations of formaldehyde with CH acids and enamines to create new 4-unsubstituted derivatives, including 2-oxo(thioxo)-1,2-dihydropyridine-3-carboxamide and others. These compounds were further subjected to alkylation, showcasing a method of synthesizing derivatives related to the target compound (Dyachenko & Dyachenko, 2015).

Fluorescence and Luminescence Properties

Fluorescence Properties of 2-Oxo-1,2-Dihydropyridine Derivatives Ershov et al. studied the non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles, which resulted in fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. This research highlights the fluorescence properties of compounds closely related to 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid, suggesting potential applications in materials science and chemical sensing (Ershov et al., 2015).

Catalytic Applications and Reaction Mechanisms

Synthesis of Trisubstituted Piperidines Moretto and Liebeskind explored the use of TpMo(CO)(2)(dihydropyridine) complexes for generating trisubstituted piperidines. Their study presents a method for the regio- and stereodefined preparation of these compounds, offering insights into reaction mechanisms and synthetic routes that may be relevant to derivatives of the target compound (Moretto & Liebeskind, 2000).

Advanced Materials and Coordination Compounds

Coordination Polymers and Photoluminescence Properties Yu et al. synthesized two 2D coordination polymers using a drug ligand, Enoxacin, and analyzed their crystal structures and photoluminescence properties. The compounds exhibited strong blue fluorescence upon UV irradiation, indicating the potential use of related compounds in materials science, particularly in the development of luminescent materials (Yu et al., 2006).

Wirkmechanismus

- Atogepant inhibits CGRP-induced vasodilatory responses in cultured human coronary, cerebral, and middle meningeal arteries. Importantly, it displays no vasoconstrictive properties in coronary arteries in vitro .

- Administered once daily, atogepant is intended for preventive use rather than abortive migraine therapy .

Target of Action

- Atogepant specifically antagonizes the activity of CGRP receptors. CGRP is a pronociceptive molecule implicated in migraine pathophysiology. By blocking CGRP receptors, atogepant helps prevent migraine headaches .

Mode of Action

Pharmacokinetics

- Atogepant is administered orally and absorbed from the gastrointestinal tract. It distributes to target tissues, including the brain. Atogepant undergoes hepatic metabolism. Elimination occurs primarily via feces. Understanding its pharmacokinetic properties helps optimize dosing and efficacy .

Eigenschaften

IUPAC Name |

2-oxo-1-(2,2,2-trifluoroethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWZBVHNXSQHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1C(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

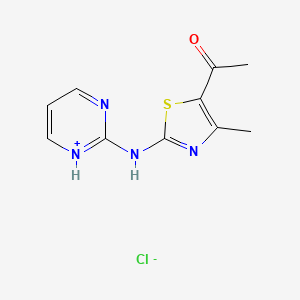

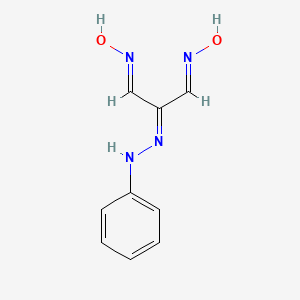

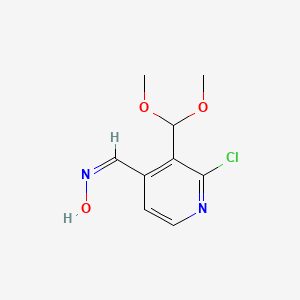

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)

![N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1417819.png)

![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)

![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)

![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)